molecular formula C12H11F3N2O3 B2952427 N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941939-12-4

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2952427
CAS RN: 941939-12-4
M. Wt: 288.226
InChI Key: JJBBXGWOKGAOIT-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of cytokines, which are involved in the immune response. CP-690,550 has been shown to have potential therapeutic applications in a variety of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

I conducted a search for scientific research applications of “N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide”, also known as “N-cyclopropyl-N’-[4-(trifluoromethoxy)phenyl]ethanediamide”. However, specific details on six to eight unique applications were not found in the search results. Nonetheless, based on the information available about trifluoromethoxylation reactions, we can infer some potential applications for this compound:

Pharmaceutical Research

Compounds containing the trifluoromethoxy group are known to play an important role in medicine due to their strong electron absorption and high lipophilicity, which can improve the biological activity of drug molecules .

Pesticide Development

The trifluoromethoxy group’s properties also make it valuable in the field of pesticides .

Material Synthesis

Materials containing trifluoromethoxy groups are significant in material science for their unique characteristics .

Optoelectronics

While not directly related to the compound , trifluoromethoxy groups have been mentioned in the context of semiconductor optoelectronics research .

Organic Synthesis

Trifluoromethoxylation reactions are used in organic synthesis to introduce fluorine-containing groups into molecules, which can lead to the creation of various structures bearing C–OCF3 bonds .

Chemical Reagent Development

New reagents for trifluoromethoxylation reactions have been developed, indicating that this compound could potentially be used in creating innovative reagents .

properties

IUPAC Name

N-cyclopropyl-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c13-12(14,15)20-9-5-3-8(4-6-9)17-11(19)10(18)16-7-1-2-7/h3-7H,1-2H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBBXGWOKGAOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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